

Chemical structure and physicochemical properties of Aspergillon A

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Compound of Interest

Compound Name: Aspergillon A

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Aspergillone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillone A is a novel benzylazaphilone derivative, a class of fungal polyketides known for their diverse biological activities. Isolated from a marine-derived fungus, *Aspergillus* sp., obtained from a gorgonian coral, Aspergillone A features an unprecedented carbon skeleton that has garnered significant interest within the scientific community. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of Aspergillone A, along with the experimental protocols for its isolation and characterization.

Chemical Structure

The chemical structure of Aspergillone A was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The relative stereochemistry was definitively confirmed by single-crystal X-ray analysis.

Systematic Name: (3S,4R)-7,7-dibenzyl-3,4,5-trimethyl-3,4-dihydroisochromene-6,8-dione

The molecular structure reveals a unique benzylazaphilone core with two benzyl groups attached to a quaternary carbon, a feature that contributes to its novel carbon skeleton.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for Aspergillone A is presented below. This information is critical for its identification, characterization, and potential modification in drug discovery programs.

Property	Value
Molecular Formula	C ₂₆ H ₂₆ O ₃
Molecular Weight	386.5 g/mol
Appearance	Colorless crystals
Optical Rotation	[α] ²⁵ _D +53.6 (c 0.5, CHCl ₃)
¹ H NMR (CDCl ₃ , 600 MHz)	δ (ppm): 7.30-7.20 (m, 10H), 4.28 (d, J=9.6 Hz, 1H), 3.48 (d, J=16.2 Hz, 1H), 3.29 (d, J=16.2 Hz, 1H), 3.10 (d, J=13.8 Hz, 1H), 2.87 (d, J=13.8 Hz, 1H), 2.60 (m, 1H), 1.95 (s, 3H), 1.25 (d, J=6.6 Hz, 3H), 0.95 (d, J=7.2 Hz, 3H)
¹³ C NMR (CDCl ₃ , 150 MHz)	δ (ppm): 203.8, 195.4, 168.0, 137.9, 137.4, 130.6 (2C), 130.4 (2C), 128.5 (2C), 128.4 (2C), 126.8, 126.7, 114.8, 108.9, 81.6, 59.8, 45.3, 41.9, 39.8, 20.9, 15.7, 10.2
HR-ESI-MS	m/z [M+Na] ⁺ 409.1775 (calcd for C ₂₆ H ₂₆ O ₃ Na, 409.1780)

Experimental Protocols

The following sections detail the methodologies employed for the isolation and structural characterization of Aspergillone A.

Fungal Strain and Fermentation

The producing fungal strain, *Aspergillus* sp., was isolated from the inner tissue of a gorgonian, *Dichotella gemmacea*, collected from the South China Sea. The fungus was identified based on its morphological characteristics and ITS gene sequence analysis.

For the production of Aspergillone A, the fungus was cultured in a liquid medium composed of glucose, peptone, yeast extract, and seawater. The fermentation was carried out in Erlenmeyer flasks on a rotary shaker at 28 °C for 15 days.

Extraction and Isolation

The fungal culture (broth and mycelia) was exhaustively extracted with ethyl acetate. The resulting crude extract was then subjected to a series of chromatographic techniques to isolate Aspergillone A. The workflow for the isolation process is depicted below.



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Figure 1: Isolation workflow for Aspergillone A.

Structure Elucidation

The planar structure and relative stereochemistry of Aspergillone A were determined using a combination of spectroscopic methods:

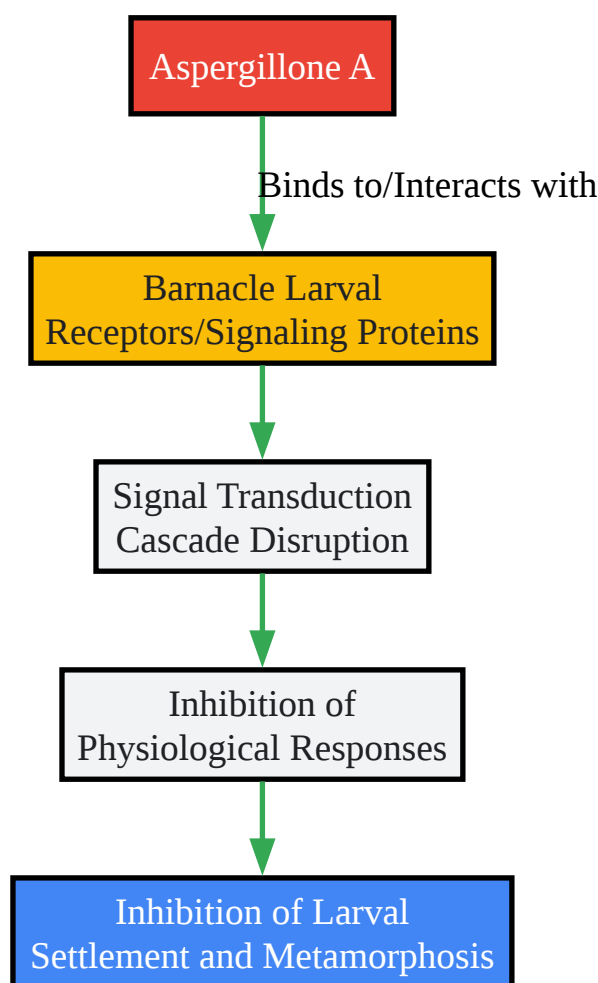
- 1D NMR: ^1H and ^{13}C NMR spectra were used to identify the types and numbers of protons and carbons.
- 2D NMR: COSY, HSQC, and HMBC experiments were employed to establish the connectivity of the molecule.
- HR-ESI-MS: High-resolution mass spectrometry was used to determine the molecular formula.
- Single-Crystal X-ray Diffraction: The absolute configuration was confirmed by X-ray crystallography.

Biological Activity

Aspergillone A has demonstrated notable biological activities, particularly in the areas of antifouling and cytotoxicity.

Antifouling Activity

Aspergillone A exhibits significant antifouling activity against the larval settlement of the barnacle *Balanus amphitrite*. The proposed mechanism of action involves the disruption of key physiological processes in the barnacle larvae, leading to the inhibition of their settlement. While the precise molecular targets are still under investigation, it is hypothesized that Aspergillone A may interfere with signaling pathways crucial for larval attachment and metamorphosis.



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Figure 2: Proposed antifouling mechanism of Aspergillone A.

Cytotoxic Activity

Preliminary studies have also indicated that Aspergillone A possesses cytotoxic activity against certain human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. Further research is required to elucidate the mechanism of its cytotoxic effects and to evaluate its selectivity for cancer cells over normal cells.

Conclusion

Aspergillone A stands out as a promising natural product with a unique chemical architecture and significant biological potential. Its unprecedented carbon skeleton makes it an attractive target for synthetic chemists, while its antifouling and cytotoxic properties warrant further investigation by pharmacologists and drug discovery professionals. The detailed information provided in this technical guide serves as a valuable resource for researchers interested in exploring the full therapeutic and biotechnological potential of this fascinating molecule. Further studies are encouraged to unravel the detailed mechanisms of action and to explore its structure-activity relationships, which could pave the way for the development of new and effective therapeutic agents.

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